molecular formula C16H19N3O4 B12990517 (R)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid

Cat. No.: B12990517
M. Wt: 317.34 g/mol
InChI Key: GOPADOFTCYAWLG-CYBMUJFWSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a quinoxaline ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the quinoxaline moiety. One common method involves the use of commercially available tert-butyloxycarbonyl-protected amino acids as starting materials. The protected amino acids are then coupled with quinoxaline derivatives using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) under mild conditions .

Industrial Production Methods

Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and quinoxaline derivatives, followed by deprotection and purification steps to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid: Lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a quinoxaline ring.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(benzothiazol-2-yl)propanoic acid: Contains a benzothiazole ring instead of a quinoxaline ring .

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the quinoxaline ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1

InChI Key

GOPADOFTCYAWLG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2N=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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